Alexidine
Overview
Description
Alexidine is an antimicrobial of the bisbiguanide class . It is known for its antimicrobial properties and is used in various products for disinfection and antiseptic purposes .
Synthesis Analysis
Alexidine and chlorhexidine bind to lipopolysaccharide and lipoteichoic acid and prevent cell activation by antibiotics . Alexidine can be retained and analyzed on a BIST B+ mixed-mode stationary phase column using an analytical method with a simple mobile phase of water, Acetonitrile (MeCN), and a sulfuric acid as a buffer .Molecular Structure Analysis
Alexidine (hydrochloride) has a molecular formula of C26H58Cl2N10, an average mass of 581.712 Da, and a monoisotopic mass of 580.422302 Da .Chemical Reactions Analysis
The reaction of Alexidine with Sodium Hypochlorite results in the formation of aliphatic amines . The mixture of Alexidine and Sodium Hypochlorite resulted in a yellowish precipitate formation, the amount of which depended on Sodium Hypochlorite concentration .Physical And Chemical Properties Analysis
Alexidine can be retained and analyzed on a BIST B+ mixed-mode stationary phase column using an analytical method with a simple mobile phase of water, Acetonitrile (MeCN), and a sulfuric acid as a buffer . This analysis method can be detected using UV at 200 nm .Scientific Research Applications
Antibacterial Properties Against Acinetobacter baumannii
Alexidine dihydrochloride (ADH) has been identified as a compound with significant antibacterial properties against Acinetobacter baumannii , a pathogen designated by the WHO as a priority for drug discovery due to its resistance to carbapenems . ADH has shown potential in inhibiting biofilm formation by 93% and eradicating pre-formed biofilms by 60–77.4%, which is crucial for tackling infections in hospital settings .
Broad-Spectrum Antifungal Activities
ADH exhibits broad-spectrum antifungal activities against various fungal pathogens, including Candida albicans , Aspergillus fumigatus , and Cryptococcus neoformans . Its ability to eradicate biofilms growing in mouse central venous catheters in vivo highlights its potential as a pan-antifungal drug, especially against drug-resistant fungi like Candida auris .
Biofilm Prevention and Eradication
The compound has been shown to prevent the growth of biofilms, which are often resistant to conventional treatments and are a major cause of infection relapses. Alexidine’s efficacy in biofilm eradication could lead to significant advancements in the treatment of device-associated infections .
Synergistic Effects with Other Antimicrobials
Research suggests that Alexidine can potentiate the efficacy of other antimicrobial agents, such as fluconazole, against biofilms. This synergistic effect could be beneficial in developing combination therapies for more effective treatment outcomes .
Low Mammalian Cell Toxicity
An important aspect of Alexidine’s potential as a therapeutic agent is its low toxicity to mammalian cells. This property is essential for ensuring patient safety while using the compound in higher concentrations necessary for treating infections .
Suppression of Bacterial Membrane-Induced Cell Activation
Alexidine has been found to suppress bacterial membrane-induced cell activation at concentrations significantly lower than those used in topical applications. This indicates its potential for use in systemic applications where controlling the immune response to bacterial infections is critical .
Safety And Hazards
Future Directions
Alexidine dihydrochloride was recently proposed as a potential alternative to 2% chlorhexidine as it possesses similar antimicrobial properties, expresses substantivity and does not produce p-chloroaniline when mixed with sodium hypochlorite . Further investigations at the molecular level revealed the downregulation of biofilm-associated genes when exposed to Alexidine .
properties
IUPAC Name |
1-[N'-[6-[[amino-[[N'-(2-ethylhexyl)carbamimidoyl]amino]methylidene]amino]hexyl]carbamimidoyl]-2-(2-ethylhexyl)guanidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H56N10/c1-5-9-15-21(7-3)19-33-25(29)35-23(27)31-17-13-11-12-14-18-32-24(28)36-26(30)34-20-22(8-4)16-10-6-2/h21-22H,5-20H2,1-4H3,(H5,27,29,31,33,35)(H5,28,30,32,34,36) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFVVNPBBFUSSHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CN=C(N)NC(=NCCCCCCN=C(N)NC(=NCC(CC)CCCC)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H56N10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
1715-30-6 (di-hydrochloride) | |
Record name | Alexidine [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022573939 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4048482 | |
Record name | Alexidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4048482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
508.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Available as alexidine dihydrochloride, a solid; [MSDSonline] | |
Record name | Alexidine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/8084 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Alexidine | |
CAS RN |
22573-93-9 | |
Record name | Alexidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22573-93-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Alexidine [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022573939 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Alexidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4048482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Alexidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.981 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ALEXIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GVN71CAL3G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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